(2S,3S,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol
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Overview
Description
The compound (2S,3S,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a tetrahydropyran ring system. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation or reduction processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to streamline the synthesis process. These methods can enhance the efficiency and scalability of production while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Glycosylation: Formation of glycosidic bonds with other sugar molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC), reducing agents such as sodium borohydride (NaBH4), and glycosyl donors like trichloroacetimidates. Reaction conditions often involve specific solvents, temperature control, and the use of protecting groups to ensure selectivity.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic pathways or for specific applications in research and industry.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups and stereocenters make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. Its structure is similar to certain natural products, making it a valuable tool for studying enzyme-substrate interactions and biochemical mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and as a precursor for the synthesis of bioactive molecules. Its unique properties enable its application in various manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and stereochemistry play a crucial role in binding to these targets, influencing their activity and modulating biological pathways. The exact mechanism may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives and polyhydroxylated molecules, such as:
- (2S,3S,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol
- This compound
Uniqueness
What sets this compound apart is its specific stereochemistry and the arrangement of hydroxyl groups, which confer unique reactivity and biological activity. These features make it a valuable compound for targeted research and applications.
Properties
CAS No. |
101312-82-7 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11+,12+/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-LVIVMJSQSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
101312-82-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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